molecular formula C8H16N2S3 B12591553 Thiazolidine, 3,3'-[thiobis(methylene)]bis- CAS No. 648435-33-0

Thiazolidine, 3,3'-[thiobis(methylene)]bis-

Cat. No.: B12591553
CAS No.: 648435-33-0
M. Wt: 236.4 g/mol
InChI Key: BAPFHVGIABABOQ-UHFFFAOYSA-N
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Description

Thiazolidine, 3,3’-[thiobis(methylene)]bis- is a heterocyclic compound with the molecular formula C8H16N2S3. It features a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is known for its diverse biological and chemical properties, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazolidine, 3,3’-[thiobis(methylene)]bis- can be synthesized through various methods. One common approach involves the reaction of thiazolidine with formaldehyde and hydrogen sulfide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Thiazolidine, 3,3’-[thiobis(methylene)]bis- often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3,3’-[thiobis(methylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Thiazolidine, 3,3’-[thiobis(methylene)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiazolidine, 3,3’-[thiobis(methylene)]bis- involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its sulfur and nitrogen atoms can form coordination complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolidine, 3,3’-[thiobis(methylene)]bis- stands out due to its unique combination of sulfur and nitrogen atoms in the five-membered ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

648435-33-0

Molecular Formula

C8H16N2S3

Molecular Weight

236.4 g/mol

IUPAC Name

3-(1,3-thiazolidin-3-ylmethylsulfanylmethyl)-1,3-thiazolidine

InChI

InChI=1S/C8H16N2S3/c1-3-11-5-9(1)7-13-8-10-2-4-12-6-10/h1-8H2

InChI Key

BAPFHVGIABABOQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CSCN2CCSC2

Origin of Product

United States

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